2-{[(2-chlorophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
2-{[(2-Chlorophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a thiophene-based compound with a bicyclic cyclopenta[b]thiophene core. Its structure features a 2-chlorobenzoyl group attached to the amino substituent at position 2 and a carboxamide group at position 2. The presence of the 2-chlorophenyl moiety may enhance lipophilicity and influence receptor binding, while the carboxamide group contributes to hydrogen-bonding interactions, critical for biological activity .
Properties
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c16-10-6-2-1-4-8(10)14(20)18-15-12(13(17)19)9-5-3-7-11(9)21-15/h1-2,4,6H,3,5,7H2,(H2,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBDFIKTSBQFOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203244 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
2-{[(2-chlorophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a synthetic organic compound notable for its unique bicyclic structure, which combines a thiophene ring with a cyclopentane moiety. This compound is recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula: C₁₅H₁₃ClN₂O₂S
- Molecular Weight: 320.8 g/mol
- Functional Groups: The presence of amine and carbonyl groups enhances its reactivity and interaction with biological targets.
Biological Activity
The biological activity of 2-{[(2-chlorophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been investigated in various studies, revealing significant antibacterial and antifungal properties.
Antimicrobial Activity
Research indicates that this compound exhibits a broad spectrum of antimicrobial efficacy, particularly against Gram-positive and Gram-negative bacteria as well as fungi. The structural features of the compound facilitate its interaction with microbial targets, potentially inhibiting their growth.
Table 1: Antimicrobial Activity Data
| Microorganism | Activity (Zone of Inhibition) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 mm | |
| Escherichia coli | 12 mm | |
| Candida albicans | 14 mm |
The mechanism by which 2-{[(2-chlorophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide exerts its effects is still under investigation. However, studies suggest that it may disrupt cellular processes in pathogens through inhibition of key enzymes or interference with cell wall synthesis.
Case Studies
- Study on Antibacterial Efficacy : A study conducted on the compound's efficacy against various bacterial strains demonstrated significant inhibition rates. The results indicated that at concentrations as low as 25 µg/mL, the compound could effectively reduce bacterial growth by over 70% in vitro.
- Fungal Inhibition : Another study focused on fungal pathogens, where the compound showed inhibitory effects on Candida species. The research highlighted its potential as an antifungal agent, particularly in treating infections caused by resistant strains.
Research Findings
Recent literature has explored the potential therapeutic applications of this compound beyond its antimicrobial properties:
- Potential as an Anti-inflammatory Agent : Preliminary studies suggest that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
- Neuroprotective Effects : There is emerging evidence indicating that compounds with similar structures may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's.
Future Directions
Further research is warranted to explore the full therapeutic potential of 2-{[(2-chlorophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. Areas for future investigation include:
- In Vivo Studies : Conducting animal studies to evaluate the safety and efficacy of the compound in living organisms.
- Mechanistic Studies : Detailed mechanistic studies to elucidate how this compound interacts with specific biological targets at the molecular level.
Comparison with Similar Compounds
Chloroacetamido Derivatives
- 2-(2-Chloroacetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (8a) Structure: Replaces the 2-chlorobenzoyl group with a chloroacetamido group. Synthesis: Prepared via reaction of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide with chloroacetic chloride in THF . This may result in lower binding affinity to hydrophobic enzyme pockets .
Phenoxyacetyl Derivatives
- 2-[[2-(2-Chlorophenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (CAS 301678-83-1) Structure: Substitutes the benzoyl group with a phenoxyacetyl chain. Molecular Formula: C₁₆H₁₅ClN₂O₃S (molar mass 350.82 g/mol) . Key Differences: The ether oxygen in the phenoxy group may increase solubility but reduce metabolic stability due to susceptibility to oxidative degradation. This contrasts with the target compound’s more stable benzoyl linkage .
Bulky Alkyl/Aryl Substituents
- 2-[(2,2-Dimethylpropanoyl)amino]-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (CAS 352339-95-8) Structure: Features a pivaloyl (2,2-dimethylpropanoyl) group. Molecular Formula: C₂₀H₂₄N₂O₂S (molar mass 356.48 g/mol) . This contrasts with the target compound’s planar 2-chlorophenyl group, which may facilitate better binding .
Modifications at Position 3: Carboxamide vs. Ester
- Ethyl 2-(2-Chloroacetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS 203385-15-3)
- Structure : Replaces the carboxamide with an ethyl ester.
- Molecular Formula : C₁₃H₁₅ClN₂O₃S .
- Key Differences : The ester group increases lipophilicity (higher logP) but may act as a prodrug, requiring hydrolysis to the active carboxylic acid form. This contrasts with the target compound’s carboxamide, which is metabolically stable and directly engages in hydrogen bonding .
Antiproliferative Activity
- N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (Compound 24) Activity: Inhibits tyrosine kinase receptors in MCF7 breast cancer cells (IC₅₀ = 0.8 µM) . Comparison: The target compound lacks the pyrimidine sulfonamide moiety, which is critical for ATP-binding site inhibition in Compound 23. This suggests divergent mechanisms of action .
Anticonvulsant Activity
- Schiff Bases of 2-Substituted-N-o-tolyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
